4-Hydroxymidazolam glucuronide

Description

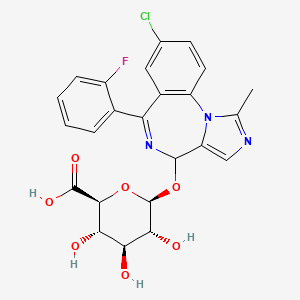

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClFN3O7/c1-10-27-9-16-22(36-24-20(32)18(30)19(31)21(35-24)23(33)34)28-17(12-4-2-3-5-14(12)26)13-8-11(25)6-7-15(13)29(10)16/h2-9,18-22,24,30-32H,1H3,(H,33,34)/t18-,19-,20+,21-,22?,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHAZAPYEZYBRV-UOPHVPOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2OC4C(C(C(C(O4)C(=O)O)O)O)O)C5=CC=CC=C5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C5=CC=CC=C5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClFN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81256-82-8 | |

| Record name | 4-Hydroxymidazolam glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081256828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-HYDROXYMIDAZOLAM GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7MBM57ULU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymological Mechanisms and Biotransformation Pathways of 4 Hydroxymidazolam Glucuronide Formation

Initial Hydroxylation of Midazolam: Role of Cytochrome P450 Monooxygenases (CYPs)

The first step in the formation of 4-hydroxymidazolam (B1200804) glucuronide is the oxidative hydroxylation of midazolam. nih.gov This reaction is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver and intestine. chapman.edu

Identification and Characterization of Specific CYP Isoforms Catalyzing 4-Hydroxylation

The primary enzyme responsible for the 4-hydroxylation of midazolam is CYP3A4. pnas.orgnih.gov Studies have consistently shown that CYP3A4 is the major hepatic and intestinal enzyme that oxidizes a vast number of therapeutic drugs, including midazolam. pnas.org In addition to CYP3A4, other isoforms of the CYP3A subfamily, such as CYP3A5 and CYP3A7, also contribute to this metabolic pathway. nih.gov

Research using human liver microsomes has demonstrated that samples containing only CYP3A4 show a significant correlation between the formation of 4-hydroxymidazolam and CYP3A4 content. nih.gov Microsomal samples that also contain CYP3A5 exhibit a different ratio of 1'-hydroxymidazolam (B1197787) to 4-hydroxymidazolam, indicating that while both enzymes catalyze the reaction, their regioselectivity differs. nih.gov Fetal hepatic microsomes, which contain CYP3A7, are also capable of catalyzing the 4-hydroxylation of midazolam. nih.gov In rat models, CYP3A1 and CYP3A2 have been identified as the specific isoforms responsible for midazolam 4-hydroxylation. pharmgkb.org

In Vitro Kinetic Parameters of 4-Hydroxymidazolam Generation

The kinetics of 4-hydroxymidazolam formation have been studied in various in vitro systems, including human liver microsomes and recombinant CYP enzymes. In human liver microsomes, the formation of 4-hydroxymidazolam generally follows Michaelis-Menten kinetics, although with a lower apparent affinity compared to the formation of 1'-hydroxymidazolam. nih.gov One study reported a much lower apparent affinity (Km = 57 µmol/L) for 4-hydroxy-midazolam formation with minimal evidence of substrate inhibition. nih.gov

In rat brain microsomes, the 4-hydroxylated metabolite had a 2.4-fold higher Vmax and a 1.9-fold higher KM value than the 1'-hydroxylated metabolite. chapman.edu However, the intrinsic clearance (Clint = Vmax/KM) values for the two metabolites were similar. chapman.edu In contrast, studies with rat liver microsomes showed that the intrinsic clearance for 1'-OH-MDZ was 4-fold lower than that for 4-OH-MDZ, suggesting different regioselectivity for CYP3A-mediated hydroxylation of midazolam in the liver and brain. chapman.edu

Interactive Table: In Vitro Kinetic Parameters for 4-Hydroxymidazolam Formation

| System | Vmax | Km (µM) | Reference |

|---|---|---|---|

| Rat Brain Microsomes | Higher than 1'-OH-MDZ | Higher than 1'-OH-MDZ | chapman.edu |

| Human Liver Microsomes | - | 57 | nih.gov |

| Avian Hepatic Microsomes (Chicken) | 21 ± 10 pmol/mg proteinmin | 12.4 ± 10.1 | moswrat.com |

| Avian Hepatic Microsomes (Turkey) | 94 ± 46 pmol/mg proteinmin | 18.0 ± 10.8 | moswrat.com |

| Avian Hepatic Microsomes (Pheasant) | 144 ± 112 pmol/mg proteinmin | 38.6 ± 34.7 | moswrat.com |

Regioselectivity and Substrate Binding Site Analyses of CYP3A in Midazolam Hydroxylation

The regioselectivity of midazolam hydroxylation by CYP3A4 is influenced by substrate concentration. pnas.org At lower concentrations, 1'-hydroxylation is the predominant pathway, while at higher substrate concentrations, the formation of 4-hydroxymidazolam increases, sometimes accounting for up to 50% of the total product. pnas.org The crystal structure of the CYP3A4-midazolam complex reveals that the drug is oriented for hydroxylation at the C1 atom, the primary site of metabolism. pnas.orgpnas.org This binding orientation involves hydrogen bonding to Ser119 and a significant conformational change in the F-G fragment of the enzyme. pnas.orgpnas.org

The presence of certain compounds can also influence the regioselectivity of midazolam metabolism. For instance, testosterone (B1683101) has been shown to regioselectively stimulate the formation of 4-hydroxymidazolam by adult liver microsomes and expressed CYP3A4. nih.gov This stimulation is associated with a decrease in the Km for 4-hydroxymidazolam formation. nih.gov

Glucuronidation of 4-Hydroxymidazolam: Role of UDP-Glucuronosyltransferases (UGTs)

Following its formation, 4-hydroxymidazolam undergoes a phase II metabolic reaction known as glucuronidation. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid to the hydroxyl group of 4-hydroxymidazolam, increasing its water solubility and facilitating its excretion. researchgate.net

Elucidation of Key UGT Isoforms Responsible for 4-Hydroxymidazolam Glucuronidation

The primary UGT isoform responsible for the glucuronidation of 4-hydroxymidazolam is UGT1A4. nih.govresearchgate.netresearcher.lifeebi.ac.uk Studies using a panel of 12 recombinant human UGT isoforms demonstrated that UGT1A4 was the key enzyme mediating this reaction. nih.govresearchgate.net This finding is supported by correlation analyses in human liver microsomes, which showed a significant relationship between the rate of 4-hydroxymidazolam glucuronidation and UGT1A4-mediated lamotrigine (B1674446) glucuronidation activity. nih.govresearchgate.net While UGT2B4 and UGT2B7 are major isoforms in the glucuronidation of 1'-hydroxymidazolam, their role in the glucuronidation of 4-hydroxymidazolam appears to be minor. nih.govresearchgate.net

Substrate Specificity and Affinity of UGTs for 4-Hydroxymidazolam in Recombinant Systems and Microsomes

In studies with recombinant UGTs, UGT1A4 showed clear activity towards 4-hydroxymidazolam. nih.gov When comparing the glucuronidation of 1'-hydroxymidazolam and 4-hydroxymidazolam, the distinction between UGT1A4, UGT2B4, and UGT2B7 was less pronounced for the latter, with less than a threefold difference in the measured glucuronide peak area across these three enzymes in initial screenings. nih.gov

In human liver microsomes, the glucuronidation of 1'-hydroxymidazolam is inhibited by hecogenin (B1673031) (a UGT1A4 inhibitor) and diclofenac (B195802) (a UGT2B7 substrate), further supporting the involvement of these specific UGTs in the metabolism of midazolam's hydroxylated metabolites. nih.govresearchgate.net

Mechanistic Aspects of Glucuronic Acid Conjugation for 4-Hydroxymidazolam

The biotransformation of 4-hydroxymidazolam primarily involves conjugation with glucuronic acid, a phase II metabolic reaction. researchgate.net This process, known as glucuronidation, is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs). medchemexpress.comhelsinki.fi The reaction entails the transfer of a glucuronic acid moiety from the activated co-substrate, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to the hydroxyl group of 4-hydroxymidazolam. This conjugation significantly increases the water solubility of the metabolite, facilitating its excretion from the body, mainly through urine. researchgate.netdrugbank.com

Studies have identified UGT1A4 as the primary enzyme responsible for the glucuronidation of 4-hydroxymidazolam. researchgate.netnih.gov This isoform is also involved in the N-glucuronidation of the parent drug, midazolam, and its other major metabolite, 1'-hydroxymidazolam. nih.govebi.ac.uk The preference of UGT1A4 for nitrogen-containing compounds explains its role in the metabolism of midazolam and its derivatives. nih.gov

In Vitro Experimental Models for Biotransformation Studies

To investigate the metabolic pathways of drugs and their metabolites, various in vitro experimental models are employed. These models provide a controlled environment to study enzyme kinetics and identify the specific enzymes involved in biotransformation.

Application of Human Liver Microsomes (HLMs) and Recombinant Enzyme Systems

Human liver microsomes (HLMs) are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UGT enzymes. nih.govresearchgate.net HLMs are a standard tool for in vitro drug metabolism studies. researcher.lifenih.gov In the context of 4-hydroxymidazolam, HLMs have been instrumental in elucidating its glucuronidation pathway. researchgate.netnih.gov By incubating 4-hydroxymidazolam with HLMs in the presence of the necessary co-factor UDPGA, researchers can measure the formation of 4-hydroxymidazolam glucuronide. drugbank.com

To pinpoint the specific UGT isoforms responsible for this reaction, recombinant enzyme systems are utilized. nih.gov These systems express a single, specific UGT enzyme, allowing for the determination of its individual contribution to the metabolism of a compound. drugbank.com Through screening various recombinant UGT isoforms, UGT1A4 was definitively identified as the key enzyme in the glucuronidation of 4-hydroxymidazolam. researchgate.netnih.gov Studies have also shown that while UGT2B4 and UGT2B7 are involved in the O-glucuronidation of 1'-hydroxymidazolam, UGT1A4 is the primary catalyst for 4-hydroxymidazolam glucuronidation. researchgate.netnih.gov

Hepatocyte Incubation Systems for Integrated Metabolic Profiling

While microsomes are excellent for studying specific enzyme activities, they lack the complete cellular machinery present in intact cells. Hepatocytes, the primary cells of the liver, offer a more comprehensive model for metabolic profiling as they contain the full complement of phase I and phase II enzymes, as well as transport proteins. researchgate.netnih.govbiorxiv.org

Characterization of Metabolite Formation Rates in Microsomal Incubations

The rate of formation of this compound in microsomal incubations can be determined using analytical techniques like liquid chromatography-tandem mass spectrometry (LC/MS/MS). researcher.life By measuring the concentration of the glucuronide metabolite over time, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be calculated. drugbank.comnih.gov

These kinetic studies provide valuable information about the efficiency of the enzymatic reaction. For instance, the formation of 4-hydroxy-midazolam from midazolam has a much lower apparent affinity (a higher Km value of 57 µmol/L) compared to the formation of 1'-hydroxy-midazolam (Km = 3.3 µmol/L), indicating that the 1'-hydroxylation pathway is predominant. nih.gov Subsequent glucuronidation rates for these metabolites can also be quantified, providing a complete kinetic profile of midazolam's metabolic cascade.

Investigation of Modulatory Factors on Enzymatic Formation

The activity of drug-metabolizing enzymes can be altered by various factors, including the co-administration of other drugs that act as inducers or inhibitors. Understanding these interactions is crucial for predicting potential drug-drug interactions.

Effects of Enzyme Inducers and Inhibitors on this compound Formation (in vitro/animal models)

The formation of this compound is dependent on the activity of UGT1A4. researchgate.netnih.gov Therefore, substances that induce or inhibit this enzyme can affect the rate of glucuronide formation.

Enzyme Inhibitors: In vitro studies using HLMs and recombinant UGT1A4 have identified specific inhibitors of this enzyme. Hecogenin, for example, is a known selective inhibitor of UGT1A4 and has been shown to potently inhibit the glucuronidation of 4-hydroxymidazolam. researchgate.netnih.govebi.ac.uk Other compounds, such as certain azole antifungals, can also inhibit UGT enzymes. nih.gov For instance, ketoconazole, a potent CYP3A4 inhibitor, can indirectly affect the formation of this compound by reducing the production of its precursor, 4-hydroxymidazolam. nih.govnih.gov

Enzyme Inducers: Enzyme induction is the process where a substance increases the expression of a metabolizing enzyme. diva-portal.org For UGT enzymes, induction is often mediated by nuclear receptors like the pregnane (B1235032) X receptor (PXR). jst.go.jpmdpi.com In animal models, compounds like pregnenolone-16α-carbonitrile (PCN), a PXR agonist in rodents, have been shown to induce Ugt1a and Ugt2b isoforms. jst.go.jp This induction can lead to an increased rate of glucuronidation of UGT substrates. Conversely, inflammatory states, such as those induced by lipopolysaccharide (LPS), can suppress the induction of these enzymes. jst.go.jp

The tables below summarize key findings related to the enzymes involved in this compound formation and the effects of modulatory factors.

Table 1: Key Enzymes in Midazolam Metabolism

| Compound | Metabolite | Enzyme(s) | Metabolic Pathway |

|---|---|---|---|

| Midazolam | 1'-hydroxymidazolam | CYP3A4, CYP3A5 | Oxidation |

| Midazolam | 4-hydroxymidazolam | CYP3A4, CYP3A5 | Oxidation |

| 1'-hydroxymidazolam | 1'-hydroxymidazolam-O-glucuronide | UGT2B4, UGT2B7 | O-Glucuronidation |

| 1'-hydroxymidazolam | 1'-hydroxymidazolam-N-glucuronide | UGT1A4 | N-Glucuronidation |

Table 2: Effects of Inhibitors on Midazolam and Metabolite Glucuronidation in Human Liver Microsomes

| Inhibitor | Target Enzyme | Effect on Glucuronidation |

|---|---|---|

| Hecogenin | UGT1A4 | Potent inhibition of 4-hydroxymidazolam glucuronidation and 1'-hydroxymidazolam N-glucuronidation. researchgate.netnih.govebi.ac.uk |

| Diclofenac | UGT2B7 | Potent inhibition of 1'-hydroxymidazolam O-glucuronidation. researchgate.netnih.govebi.ac.uk |

Table of Chemical Compounds

| Chemical Compound |

|---|

| 1',4-dihydroxymidazolam |

| 1'-hydroxymidazolam |

| 1'-hydroxymidazolam-N-glucuronide |

| 1'-hydroxymidazolam-O-glucuronide |

| 4-hydroxymidazolam |

| This compound |

| Clarithromycin |

| Diclofenac |

| Glucuronic acid |

| Hecogenin |

| Itraconazole |

| Ketoconazole |

| Lipopolysaccharide |

| Midazolam |

| Pregnenolone-16α-carbonitrile |

| Rifampicin |

Advanced Analytical Methodologies for Research Oriented Quantification and Characterization of 4 Hydroxymidazolam Glucuronide

Strategic Sample Preparation from Research Matrices (e.g., in vitro incubations, animal tissues)

The initial and most critical step in the analytical workflow is the effective isolation of 4-Hydroxymidazolam (B1200804) glucuronide from complex research matrices such as in vitro microsomal incubations or animal tissues. The goal is to remove interfering substances like proteins, salts, and lipids that can compromise the accuracy and sensitivity of subsequent analyses.

Several extraction techniques are employed, each with distinct advantages, to prepare samples for analysis. The choice of method often depends on the matrix, the required level of cleanliness, and the desired analytical sensitivity.

Solid Phase Extraction (SPE): This technique is widely used for its efficiency and selectivity. SPE involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the stationary phase while impurities are washed away. The purified analyte is then eluted with a small volume of an appropriate solvent. For midazolam and its hydroxylated metabolites, C18 cartridges are commonly used. A typical SPE procedure involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analytes. One method developed for pediatric plasma utilized a 96-well µ-elution SPE plate for cleanup, allowing for reliable quantification from small sample volumes nih.gov. In another study, Bakerbond C18 cartridges were used to isolate a midazolam glucuronide standard from microsomal incubations nih.gov.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. While effective, initial development for midazolam and its metabolites showed that LLE with ethyl acetate (B1210297) provided an improved signal-to-noise ratio at low concentrations compared to protein precipitation nih.gov. Another LLE method used a mixture of ethyl acetate and heptane (B126788) for extraction from plasma researchgate.net.

Protein Precipitation (PP): This is the simplest and fastest method for removing proteins from biological samples like plasma or serum. It involves adding a precipitating agent, usually an organic solvent like acetonitrile (B52724) or methanol, to the sample. The proteins denature and precipitate out of the solution and are then removed by centrifugation. While fast, PP may result in a less clean extract compared to SPE or LLE, potentially leading to higher background noise in the analytical measurement nih.gov. However, for some applications, its speed is a major advantage. A rapid UHPLC-MS/MS method for midazolam and its metabolites, including the glucuronide conjugate of 1-hydroxymidazolam, successfully utilized protein precipitation, achieving a total runtime of only 1.1 minutes nih.govrug.nlresearchgate.netrug.nl.

| Technique | Principle | Advantages | Disadvantages | Application Example |

|---|---|---|---|---|

| Solid Phase Extraction (SPE) | Partitioning between a solid stationary phase and a liquid mobile phase. | High recovery, clean extracts, high selectivity, potential for automation. | More time-consuming and costly than PP, method development can be complex. | Cleanup of pediatric plasma using 96-well µ-elution SPE plates for analysis of midazolam and its metabolites nih.gov. |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases based on relative solubility. | Clean extracts, improved signal-to-noise at low concentrations nih.gov. | Can be labor-intensive, may require large volumes of organic solvents. | Extraction of midazolam and metabolites from plasma using ethyl acetate-heptane researchgate.net. |

| Protein Precipitation (PP) | Removal of proteins by denaturation with an organic solvent or acid. | Fast, simple, inexpensive, suitable for high-throughput analysis. | Less clean extract, potential for ion suppression and higher background noise nih.gov. | Rapid sample preparation for UHPLC-MS/MS analysis of midazolam and metabolites in serum, plasma, and urine nih.govrug.nlresearchgate.netrug.nl. |

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis. For glucuronides, this is not a standard procedure for enhancement in modern LC-MS/MS analysis, as these instruments can directly detect the conjugated metabolites with high sensitivity.

However, derivatization can be crucial for specific applications. It is often necessary for the analysis of conjugates by Gas Chromatography (GC) to increase their volatility sigmaaldrich.comcerilliant.com. Furthermore, specific chemical derivatization methods have been developed to differentiate between various types of glucuronide linkages (e.g., acyl-, O-, and N-glucuronides) by creating predictable mass shifts that can be detected by mass spectrometry nih.gov. For instance, a method using thionyl chloride for carboxyl groups and 1-(trimethylsilyl)imidazole for hydroxyl groups allows for the structural elucidation of glucuronide metabolites nih.gov. Another approach involves methylation and acetylation of extracted drug glucuronides to form triacetyl methyl derivatives, which can then be identified by RP-HPLC nih.gov. While these specialized research techniques exist, for routine quantification of 4-Hydroxymidazolam glucuronide via LC-MS, derivatization is generally not required.

Chromatographic Separation Techniques for Glucuronide Analysis

Chromatography is essential for separating this compound from its parent compound, other metabolites, and endogenous matrix components before detection.

Liquid chromatography, particularly reversed-phase High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is the cornerstone of glucuronide analysis.

Principles: In reversed-phase LC, a nonpolar stationary phase (commonly C18) is used with a polar mobile phase. More polar compounds, like glucuronides, elute earlier than less polar compounds. A gradient elution, where the proportion of organic solvent in the mobile phase is increased over time, is typically used to achieve optimal separation of compounds with varying polarities within a short analysis time.

Optimized Conditions with UHPLC: UHPLC systems use columns with smaller particle sizes (typically under 2 µm), which provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. For the analysis of midazolam and its metabolites, C18 analytical columns are standard nih.govnih.govrug.nlresearchgate.netrug.nl. Mobile phases usually consist of a mixture of an aqueous component (like water with 0.1% formic or acetic acid) and an organic solvent (acetonitrile or methanol) nih.govasianpubs.org. The acidic modifier helps to improve peak shape and ionization efficiency for mass spectrometry. A validated UHPLC-MS/MS method achieved a total runtime of just 1.1 minutes for midazolam and its key metabolites nih.govrug.nlresearchgate.netrug.nl.

Hydrophilic Interaction Liquid Chromatography (HILIC): Glucuronides are highly polar molecules and may have poor retention on traditional reversed-phase columns, sometimes eluting very early in the chromatogram where matrix interference can be significant scispace.com. HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent scispace.com. In HILIC, polar analytes are better retained, offering a solution for separating highly polar glucuronides from less polar matrix components scispace.com.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| System | UHPLC-MS/MS | HPLC-MS/MS | LC-MS/MS |

| Column | C18 (2.6 μm, 50 x 2.1 mm) researchgate.net | Kinetex C18 (2.6 µm, 2 x 50 mm) nih.gov | Thermo Scientific Hypersil Gold RP (1.9 µm, 50 x 2.1 mm) lww.com |

| Mobile Phase A | Water with 0.1% formic acid rug.nl | Acetonitrile/water (10:90, v/v) with 0.1% acetic acid nih.gov | Water with 5% addition of 1% ammonium (B1175870) formate (B1220265) / 2% formic acid in water lww.com |

| Mobile Phase B | Acetonitrile with 0.1% formic acid rug.nl | Acetonitrile with 0.1% acetic acid nih.gov | Acetonitrile lww.com |

| Flow Rate | 1.0 mL/min researchgate.net | Not specified | 400 µl/min lww.com |

| Mode | Gradient Elution | Gradient Elution nih.gov | Stepwise Gradient lww.com |

| Run Time | 1.1 min rug.nlresearchgate.netrug.nl | 5 min nih.govresearchgate.net | Not specified |

Gas chromatography is a powerful separation technique but is generally not suitable for the direct analysis of intact glucuronide conjugates.

Volatility and Thermal Stability: GC separates compounds based on their volatility. Glucuronides are large, polar, and non-volatile molecules that are thermally labile. They will not vaporize under typical GC operating temperatures and would instead decompose in the hot injector port.

Hydrolysis and Derivatization: To analyze glucuronides by GC, a two-step process is mandatory:

Hydrolysis: The glucuronide conjugate must first be cleaved to release the free aglycone (4-hydroxymidazolam). This is typically achieved through enzymatic hydrolysis using β-glucuronidase sigmaaldrich.comcerilliant.com.

Derivatization: The resulting hydroxylated metabolite may still have poor chromatographic properties. A subsequent derivatization step is often required to block polar functional groups (like hydroxyl groups), increase volatility, and improve thermal stability for GC analysis sigmaaldrich.comcerilliant.com.

Because of these additional, time-consuming steps and the potential for incomplete hydrolysis leading to inaccurate quantification, LC-MS/MS is the overwhelmingly preferred method for the direct and efficient analysis of this compound.

Mass Spectrometry (MS) Detection and Advanced Quantification Strategies

Mass spectrometry is the detection method of choice for analyzing this compound due to its exceptional sensitivity and selectivity. When coupled with liquid chromatography, the resulting LC-MS/MS technique is the gold standard for bioanalysis.

Principle of Detection: The technique operates by ionizing the analyte molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) adds another layer of selectivity by isolating a specific ion (the precursor ion), fragmenting it, and then detecting a specific fragment ion (the product ion).

Quantification Strategy - Multiple Reaction Monitoring (MRM): The most common quantification strategy is Multiple Reaction Monitoring (MRM). In this mode, the mass spectrometer is programmed to specifically monitor a predetermined precursor-to-product ion transition for the analyte of interest. This is highly specific, as it is unlikely that other molecules in the sample will have both the same precursor ion mass and produce the same product ion mass. This specificity allows for accurate quantification even at very low concentrations in complex matrices.

Indirect Quantification of Glucuronides: Since authentic standards for many glucuronide metabolites are not always commercially available, an indirect quantification strategy is often employed. This involves analyzing a sample twice: once directly to measure the "free" unconjugated metabolite, and a second time after enzymatic hydrolysis with β-glucuronidase to measure the "total" (free + conjugated) metabolite concentration nih.govresearchgate.net. The concentration of the glucuronide conjugate is then calculated by subtracting the free concentration from the total concentration nih.govresearchgate.net.

Mass Transitions: For the analysis of 4-hydroxymidazolam, specific precursor-to-product ion transitions are monitored. While the direct transition for the glucuronide is less commonly published, the transition for the aglycone, 4-hydroxymidazolam, is well-established.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Midazolam | 326.2 | 291.3 | nih.gov |

| 1-Hydroxymidazolam | 342.1 | 203.0 | nih.gov |

| 4-Hydroxymidazolam | 342.1 | 325.1 | nih.gov |

| 4-Hydroxymidazolam (alternative) | 342.1 | 234.1 | lww.com |

| 1-Hydroxymidazolam glucuronide | 518.1 | 324.1 | lww.com |

| ²H₄-Midazolam (Internal Standard) | 330.2 | 295.3 | nih.gov |

Triple Quadrupole Mass Spectrometry (QqQ) for Quantitative Analysis (LC-MS/MS)

Liquid chromatography coupled with triple quadrupole mass spectrometry (LC-MS/MS) is the cornerstone for the quantitative analysis of this compound in biological matrices. rug.nlnih.govresearchgate.net Due to the frequent lack of an authentic standard for the glucuronide conjugate, a common and robust analytical strategy involves the indirect quantification of the metabolite. nih.gov This is typically achieved by first hydrolyzing the glucuronide moiety using enzymes like β-glucuronidase to release the free 4-hydroxymidazolam aglycone. nih.gov The total concentration of 4-hydroxymidazolam is then measured using a validated LC-MS/MS method and compared to the concentration of the free metabolite in an unhydrolyzed sample. The difference between these two values provides a reliable estimate of the original this compound concentration. nih.gov

These methods are highly sensitive and specific, capable of detecting the aglycone at concentrations as low as 0.5 ng/mL in small plasma volumes, which is particularly advantageous in pediatric studies where sample volume is limited. nih.gov The high selectivity is achieved by operating the triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode, which will be discussed in detail in section 3.3.4. The entire analytical process, including sample cleanup via solid-phase extraction (SPE) and chromatographic separation on a C18 column, can be optimized for high throughput, with total run times as short as 5 minutes. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Profiling

High-Resolution Mass Spectrometry (HRMS), encompassing technologies like Time-of-Flight (TOF) and Orbitrap mass analyzers, is a powerful tool for the structural elucidation and metabolic profiling of compounds, including this compound. Unlike triple quadrupole instruments that are primarily used for targeted quantification, HRMS provides highly accurate mass measurements, typically with an error of less than 10 ppm. sciex.com This capability is crucial for confirming the elemental composition of the metabolite and distinguishing it from other potential isobaric compounds in a complex biological matrix.

Advanced fragmentation techniques available on modern HRMS instruments, such as Electron Activated Dissociation (EAD), offer significant advantages over traditional Collision-Induced Dissociation (CID). sciex.com While CID often results in the labile cleavage of the glucuronic acid bond, EAD can generate more informative fragment ions from the core structure and the conjugation site. sciex.com This allows for the precise localization of the glucuronide moiety on the 4-hydroxymidazolam molecule and helps in distinguishing between potential isomers, such as O- and N-glucuronides. sciex.com For instance, in studies of midazolam and its other hydroxylated metabolites, HRMS with EAD has been used to confidently identify conjugation sites on the imidazole (B134444) ring or hydroxyl groups, a task that is challenging with CID alone. sciex.com

Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))

The conversion of the analyte from the liquid phase to a charged gaseous ion is a critical step in LC-MS analysis. For 4-hydroxymidazolam and its glucuronide, Electrospray Ionization (ESI) is the most commonly employed technique. rug.nlnih.gov ESI is a soft ionization method that is well-suited for polar and thermally labile molecules like glucuronide conjugates. nih.gov Analyses are typically performed in the positive ion mode, where the protonated molecular ion [M+H]+ is generated and subsequently analyzed by the mass spectrometer. rug.nlnih.gov Optimization of ESI source parameters, such as capillary voltage, drying gas temperature, and nebulizer pressure, is essential to achieve maximum ionization efficiency and sensitivity. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) represents another viable ionization technique, particularly for less polar and more volatile compounds. While less commonly reported for this compound specifically, APCI can be effective for analyzing small molecules and may be less susceptible to matrix effects compared to ESI in certain applications. In some analyses of midazolam and its metabolites, a general "Atmospheric Pressure Ionization (API)" source has been used, which encompasses both ESI and APCI capabilities. kurabiotech.com The choice between ESI and APCI depends on the specific physicochemical properties of the analyte and the matrix in which it is being analyzed.

Multi-Reaction Monitoring (MRM) for Selective Glucuronide Detection

Multi-Reaction Monitoring (MRM) is a highly specific and sensitive detection mode used in triple quadrupole mass spectrometry that is central to the reliable quantification of 4-hydroxymidazolam. nih.govkurabiotech.com In an MRM experiment, the first quadrupole (Q1) is set to isolate a specific precursor ion, which corresponds to the mass-to-charge ratio (m/z) of the protonated analyte (in this case, 4-hydroxymidazolam). This precursor ion is then fragmented in the collision cell (q2). The third quadrupole (Q3) is set to detect only a specific, characteristic product ion resulting from this fragmentation. nih.gov

This precursor-to-product ion pair is known as a "transition." Monitoring these specific transitions dramatically reduces chemical noise and enhances selectivity, allowing for accurate quantification even in complex biological matrices like plasma or urine. nih.govkurabiotech.com For 4-hydroxymidazolam, a common transition monitored is the precursor ion at m/z 342.1 fragmenting to a product ion at m/z 325.1. nih.gov Additional transitions can be monitored for confirmation.

Below is a table summarizing typical MRM transitions used in the analysis of 4-hydroxymidazolam, the aglycone of the target glucuronide.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |

|---|---|---|---|

| 4-Hydroxymidazolam | 342.1 | 325.1 | Quantification |

| 4-Hydroxymidazolam | 342.1 | 297.0 | Confirmation |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural elucidation of metabolites, including glucuronide conjugates. hyphadiscovery.com While mass spectrometry provides information on mass and elemental composition, NMR reveals the precise connectivity of atoms and the stereochemistry of the molecule. Techniques such as 1H NMR, 13C NMR, and two-dimensional experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to piece together the molecular structure. hyphadiscovery.com

Method Validation Parameters for Research Applications

For any quantitative analytical method to be considered reliable for research applications, it must undergo rigorous validation. This process ensures that the method is accurate, precise, and specific for the analyte of interest. Validation is typically performed in accordance with guidelines from regulatory bodies like the Food and Drug Administration (FDA). rug.nl For methods quantifying this compound (often via its aglycone), the key validation parameters include:

Linearity: The method must demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. For 4-hydroxymidazolam, linearity has been established in ranges such as 0.5 to 1,000 ng/mL. nih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. For bioanalytical methods, intra- and inter-day accuracy is typically required to be within 85–115% of the nominal value (80-120% at the lower limit of quantification), and the coefficient of variation (a measure of precision) should not exceed 15% (20% at the LLOQ). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. The lower limit of quantification (LLOQ) for 4-hydroxymidazolam has been reported as 0.5 ng/mL. nih.gov

Specificity and Selectivity: The method must be able to unequivocally measure the analyte in the presence of other matrix components, metabolites, and concomitant medications.

Stability: The stability of the analyte must be assessed under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. nih.gov

The following table summarizes typical validation results for an LC-MS/MS method used to quantify 4-hydroxymidazolam.

| Validation Parameter | Typical Value/Range |

|---|---|

| Linear Range | 0.5 - 1,000 ng/mL |

| Correlation Coefficient (r) | > 0.98 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Accuracy | Within 85-115% |

| Inter-day Accuracy | Within 85-115% |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

Analytical Challenges in Glucuronide Metabolite Chemistry

The analysis of glucuronide metabolites, including this compound, is fraught with several challenges. A primary issue is the inherent instability of some glucuronide conjugates. tandfonline.comnih.govresearchgate.netnih.gov While acyl glucuronides are particularly known for their reactivity and tendency to hydrolyze back to the parent drug, even O-glucuronides can be labile under certain pH and temperature conditions. tandfonline.comnih.govresearchgate.netnih.gov Furthermore, the aglycone itself can be unstable; 4-hydroxymidazolam is known to be sensitive to acidic conditions, which requires careful optimization of sample preparation and chromatography to prevent its degradation. nih.gov

Another significant challenge is the potential for in-source fragmentation within the mass spectrometer's ionization source. tandfonline.comnih.govresearchgate.net This phenomenon occurs when the relatively weak bond between the aglycone and the glucuronic acid moiety breaks during the ionization process, generating an ion that is identical to the protonated parent compound (the aglycone). If not chromatographically separated, this can lead to an overestimation of the free aglycone concentration. tandfonline.comnih.govresearchgate.net

Perhaps the most practical challenge in the analysis of this compound is the lack of commercially available, authenticated reference standards. nih.gov This necessitates the use of indirect quantification methods, such as enzymatic hydrolysis, which introduces additional steps and potential variability into the analytical workflow. nih.govresearchgate.net The efficiency of the enzymatic hydrolysis must be carefully optimized and monitored to ensure complete conversion of the glucuronide to its aglycone for accurate measurement. nih.gov

Stability Considerations of Glucuronides in Biological Matrices (e.g., acyl and N-glucuronides)

Glucuronide conjugates, while typically formed to facilitate detoxification and excretion, can be chemically and enzymatically labile, complicating their accurate measurement in biological samples such as plasma and urine. researchgate.netresearchgate.net This instability is particularly pronounced for certain classes of glucuronides, such as acyl and N-glucuronides, which can revert to the parent aglycone or rearrange into isomeric forms. researchgate.netresearchgate.net

Chemical Instability:

Acyl glucuronides, formed from drugs containing carboxylic acid moieties, are notably unstable. clinpgx.org They are susceptible to two primary degradation pathways:

Hydrolysis: The ester linkage in acyl glucuronides can be hydrolyzed, particularly under basic or neutral pH conditions, leading to the back-conversion to the parent drug (aglycone). researchgate.netresearchgate.net This process can artificially inflate the measured concentration of the parent compound while decreasing the metabolite concentration.

Acyl Migration: This non-enzymatic, pH-dependent intramolecular rearrangement involves the migration of the aglycone from its initial C-1 position on the glucuronic acid ring to the C-2, C-3, or C-4 hydroxyl groups. researchgate.netclinpgx.orgnih.gov This results in the formation of more stable positional isomers that are resistant to cleavage by β-glucuronidase enzymes. nih.govscispace.com Acyl migration is promoted at higher pH values, while lower pH can favor anomerization, the formation of α-isomers which are also not cleaved by β-glucuronidases. nih.gov

N-glucuronides, formed on tertiary amines or nitrogen-containing heterocycles, also exhibit significant instability. Their lability is highly dependent on pH, with some being more susceptible to hydrolysis under acidic conditions. bioagilytix.comnih.gov The deglucuronidation of certain N-glucuronides in the slightly acidic environment of the bladder has been linked to localized toxicity. scispace.com

Enzymatic Instability:

Biological matrices, particularly urine, can contain β-glucuronidase enzymes. microba.com These enzymes, originating from tissues or gut bacteria, can catalyze the hydrolysis of glucuronide conjugates back to their respective aglycones. microba.comnih.gov The activity of these enzymes is influenced by factors such as pH and temperature, and their presence can lead to significant ex vivo degradation of metabolites if samples are not handled properly. nih.govsigmaaldrich.com For instance, studies on other glucuronides have shown that the conjugate can be highly labile at temperatures of 4°C and above, with degradation leading to a corresponding increase in the concentration of the free aglycone. nih.gov

The stability of 4-hydroxymidazolam and its glucuronide is matrix-dependent. Research has shown that at room temperature, 4-hydroxymidazolam is stable for 7 days in EDTA plasma, but this stability decreases to 3 days in serum and heparin plasma, and is less than 24 hours in urine. nih.govresearchgate.netrug.nl

| Factor | Type of Instability | Consequence | Relevant Glucuronide Type |

| pH | Chemical | Hydrolysis (back-conversion to aglycone); Acyl migration (formation of stable isomers) | Acyl, N-glucuronides |

| Temperature | Chemical & Enzymatic | Increased rate of hydrolysis and acyl migration; Increased β-glucuronidase activity | All glucuronides |

| Matrix Components | Enzymatic | Presence of β-glucuronidases leading to enzymatic hydrolysis | All glucuronides |

Strategies for Mitigating Back-Conversion and Degradation During Analysis

To ensure the accurate quantification of this compound and its parent aglycone, it is crucial to implement stabilization strategies immediately upon sample collection and throughout the analytical process. nih.govresearchgate.net The primary goal is to minimize both chemical and enzymatic degradation.

Temperature Control:

One of the most straightforward and effective strategies is to maintain samples at low temperatures. nih.gov

Immediate Cooling: Blood samples should be placed in an ice-water bath immediately after collection. journalofappliedbioanalysis.com

Frozen Storage: For long-term storage, plasma and urine samples should be kept frozen, typically at -80°C, to minimize both chemical degradation and enzymatic activity. nih.gov

pH Adjustment:

Controlling the pH of the biological matrix is a cornerstone of stabilizing labile glucuronides, particularly acyl glucuronides. nih.gov

Acidification: Lowering the pH of the sample to an acidic range (e.g., pH 2.6-5.0) is a common and effective method to inhibit both pH-dependent hydrolysis and acyl migration. researchgate.netscispace.comnih.govjournalofappliedbioanalysis.com This is often achieved by adding an acid or a buffer, such as citric acid, to the collection tubes or to the plasma sample immediately after separation. researchgate.netjournalofappliedbioanalysis.com A survey of Abbreviated New Drug Applications (ANDAs) found that a majority of studies employed pH lowering during the sample extraction process to prevent back-conversion. nih.gov

Enzyme Inhibition:

To counteract enzymatic degradation, specific inhibitors of β-glucuronidase can be added to the samples. scbt.comnih.gov This approach is particularly important for urine samples, which may have variable enzyme activity. While less common in routine bioanalysis compared to temperature and pH control, the use of enzyme inhibitors can provide an additional layer of protection against metabolite degradation. nih.govscienceopen.com

Optimized Sample Preparation:

The analytical workflow itself must be designed to minimize degradation.

Rapid Processing: Samples should be processed from collection to storage as quickly as possible.

Method of Extraction: Techniques like protein precipitation are often used for their speed and simplicity, minimizing the time the sample is exposed to conditions that could promote degradation. nih.govrug.nl

Dried Blood Spot (DBS) Technology: Some research indicates that storing samples as dried blood spots can offer equivalent stability for certain glucuronides at ambient temperature compared to liquid samples stored at -80°C, potentially simplifying sample collection and storage. nih.gov

The following table summarizes key strategies for stabilizing glucuronide metabolites during bioanalysis.

| Strategy | Mechanism of Action | Application Stage | Primary Target |

| Low Temperature | Reduces rates of chemical reactions and enzyme activity | Sample collection, processing, storage | All degradation pathways |

| Acidification (pH Control) | Inhibits pH-dependent hydrolysis and acyl migration | Sample collection, processing | Chemical instability (acyl and N-glucuronides) |

| Enzyme Inhibitors | Blocks the catalytic activity of β-glucuronidases | Sample collection, processing | Enzymatic hydrolysis |

| Rapid Sample Processing | Minimizes time for degradation to occur | Sample handling and preparation | All degradation pathways |

By carefully considering the inherent instability of this compound and implementing these robust analytical strategies, researchers can generate reliable and accurate data, which is essential for the correct interpretation of pharmacokinetic and metabolic studies.

Pharmacokinetic and Dispositional Research of 4 Hydroxymidazolam Glucuronide: in Vitro, in Silico, and Animal Model Perspectives

In Vitro Pharmacokinetic Research

In vitro models are indispensable for dissecting the individual processes that govern a metabolite's fate in the body. These systems allow for the investigation of its permeability, protein binding, and metabolic stability in a controlled environment.

Specific experimental data on the permeability of 4-hydroxymidazolam (B1200804) glucuronide across in vitro cell-based models such as Caco-2 (human colorectal adenocarcinoma cells) are not extensively detailed in the available scientific literature. However, based on the fundamental principles of drug metabolism and disposition, the permeability characteristics of glucuronide conjugates are well-understood.

The process of glucuronidation attaches a large, polar glucuronic acid moiety to the parent molecule. This biotransformation drastically increases the hydrophilicity and molecular weight of the resulting conjugate. Consequently, 4-hydroxymidazolam glucuronide is expected to exhibit very low passive permeability across biological membranes like the intestinal epithelium or the blood-brain barrier. Its increased polarity and size would hinder its ability to diffuse through the lipid bilayers of cell membranes. Therefore, its movement into and out of cells is presumed to be predominantly reliant on carrier-mediated transport mechanisms rather than passive diffusion. The Caco-2 cell permeability assay, a widely accepted in vitro model for predicting human intestinal absorption, is often used to assess the potential for both passive diffusion and active transport, including the identification of substrates for efflux transporters that are expressed on these cells researchgate.neteuropa.eueurekaselect.com.

Direct experimental values for the plasma protein binding of this compound in research models are not prominently reported in peer-reviewed literature. Nevertheless, the impact of glucuronidation on plasma protein binding is a well-established concept in pharmacokinetics. Typically, the addition of the highly polar glucuronic acid group to a drug or its phase I metabolite reduces its affinity for plasma proteins, particularly albumin, which primarily binds lipophilic and acidic compounds.

Given that 4-hydroxymidazolam is less lipophilic than the parent midazolam, and the subsequent conjugation to form this compound further increases its polarity, it is highly probable that the glucuronide conjugate has significantly lower plasma protein binding than its precursors. This would result in a larger fraction of the metabolite being unbound in the plasma (high fu), making it readily available for elimination processes such as renal filtration and active transport into excretory organs like the liver and kidneys.

The formation of this compound is a key step in the metabolic clearance of midazolam. In vitro studies using human liver microsomes (HLMs) and recombinant UDP-glucuronosyltransferase (UGT) enzymes have been crucial in identifying the specific isoforms responsible for this conjugation reaction.

Research has shown that the glucuronidation of 4-hydroxymidazolam is primarily mediated by the UGT1A4 isoform clinpgx.orgnih.gov. Further investigations have also suggested the potential formation of O-glucuronide isomers of 4-hydroxymidazolam by UGT2B4 and UGT2B7, in addition to the N-glucuronide formed by UGT1A4 nih.gov. This enzymatic pathway converts 4-hydroxymidazolam into a more water-soluble conjugate poised for excretion.

Regarding its stability, the glucuronide conjugate itself is generally stable under physiological conditions but is susceptible to enzymatic cleavage. For analytical purposes, the conjugate is often hydrolyzed back to its aglycone (4-hydroxymidazolam) using β-glucuronidase enzymes nih.gov. The efficiency of this hydrolysis can vary, indicating the stability of the glucuronide bond against spontaneous cleavage kurabiotech.com. In contrast to the stability of the conjugate, the aglycone, 4-hydroxymidazolam, has been noted to be sensitive to acidic conditions, which is a critical consideration in the design and execution of in vitro analytical methods nih.gov. Stability experiments with the related metabolite, 1-hydroxymidazolam glucuronide, have shown it to be stable in various biological matrices like serum, plasma, and urine for extended periods under different storage conditions, suggesting a similar stability profile for this compound rug.nl.

| Metabolite | Conjugation Pathway | Primary UGT Isoform(s) Implicated | Reference |

|---|---|---|---|

| 4-Hydroxymidazolam | N-Glucuronidation | UGT1A4 | clinpgx.orgnih.gov |

| 4-Hydroxymidazolam | O-Glucuronidation (isomer formation) | UGT2B4, UGT2B7 | nih.gov |

| 1'-Hydroxymidazolam (B1197787) | N-Glucuronidation | UGT1A4 | nih.govresearchgate.net |

| 1'-Hydroxymidazolam | O-Glucuronidation | UGT2B4, UGT2B7 | nih.govresearchgate.net |

Role of Transporters in Glucuronide Disposition (mechanistic focus)

Due to their low passive permeability, the disposition of glucuronide metabolites is highly dependent on membrane transporters that facilitate their movement across cellular barriers, mediating their distribution and elimination from the body.

While specific studies definitively identifying this compound as a substrate for particular efflux transporters are limited, the role of transporters from the ATP-binding cassette (ABC) superfamily in the disposition of glucuronides is well-documented. Members of the Multidrug Resistance-Associated Protein (MRP) family, such as MRP2 (ABCC2) and MRP3 (ABCC3), and the Breast Cancer Resistance Protein (BCRP, ABCG2) are critical for the excretion of numerous drug conjugates.

MRP2 is predominantly located on the apical membrane of hepatocytes and renal proximal tubule cells, where it mediates the efflux of glucuronide conjugates into the bile and urine, respectively. MRP3 is found on the basolateral membrane of hepatocytes, transporting conjugates from the liver back into the bloodstream for subsequent renal elimination. BCRP is also an apical efflux transporter found in the liver, intestine, and kidney, contributing to the excretion of a wide range of substrates, including glucuronidated metabolites nih.gov. Given its nature as an organic anion conjugate, it is mechanistically plausible that the biliary and renal excretion of this compound is mediated by one or more of these efflux transporters.

The disposition of drug conjugates that enter the systemic circulation can involve uptake into the liver from the blood for subsequent biliary excretion. This hepatic uptake is mediated by transporters on the basolateral (sinusoidal) membrane of hepatocytes. The Organic Anion Transporting Polypeptides (OATPs), part of the Solute Carrier Organic Anion (SLCO) superfamily, are key to this process nih.gov.

Specifically, OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3) are liver-specific uptake transporters that handle a broad range of endogenous compounds and xenobiotics, including numerous glucuronide conjugates. Although direct evidence for the transport of this compound by OATPs has not been established, it is a strong candidate for being an OATP substrate. If this compound is formed in extrahepatic tissues or effluxed from hepatocytes into the blood via MRP3, its re-uptake into the liver for biliary elimination would likely be facilitated by these OATP transporters.

Interplay Between UGT Enzymes and Transporters in Glucuronide Fate

The disposition of this compound is a multi-step process governed by a coordinated interplay between Phase II metabolizing enzymes and membrane transporters. The initial and rate-determining step in its formation is the conjugation of a glucuronic acid moiety to 4-hydroxymidazolam, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). In vitro studies utilizing human liver microsomes and a panel of recombinant UGT isoforms have definitively identified UGT1A4 as the primary enzyme responsible for the glucuronidation of 4-hydroxymidazolam nih.govresearchgate.net.

Once formed within the cell (e.g., a hepatocyte or enterocyte), the resulting this compound is more polar and negatively charged than its parent molecule. This increased hydrophilicity restricts its ability to passively diffuse across cellular membranes. Consequently, its subsequent movement into circulation for renal elimination or into bile for fecal elimination is dependent on facilitative transport by various uptake and efflux transporter proteins frontiersin.orgnih.gov.

The major families of transporters implicated in the disposition of glucuronide conjugates include the Multidrug Resistance-Associated Proteins (MRPs/ABCCs), Breast Cancer Resistance Protein (BCRP/ABCG2), Organic Anion Transporters (OATs/SLC22A), and Organic Anion Transporting Polypeptides (OATPs/SLCO) frontiersin.orgoup.com. The specific transporters involved depend on the tissue and the subcellular membrane.

In the Liver: After its formation in the endoplasmic reticulum, this compound can be effluxed from the hepatocyte into the sinusoidal blood via basolateral transporters like MRP3, or directly into the bile canaliculi via apical transporters such as MRP2 and BCRP for biliary elimination frontiersin.orgoup.com. OATPs located on the basolateral membrane may mediate the reuptake of circulating glucuronides from the blood back into the liver nih.gov.

In the Intestine: If formed in enterocytes, the glucuronide can be effluxed back into the intestinal lumen by apical transporters like MRP2 and BCRP, contributing to pre-systemic elimination. Alternatively, it can be transported across the basolateral membrane into the portal circulation by transporters such as MRP3 frontiersin.org.

In the Kidney: Circulating this compound is eliminated into the urine. This process involves basolateral uptake from the blood into renal proximal tubule cells by transporters like OAT1 and OAT3, followed by apical efflux into the tubular lumen by transporters such as MRP2 and MRP4 oup.com.

This coordinated action ensures the efficient removal of the metabolite from the body. The rate of glucuronide formation by UGT1A4 determines the amount of conjugate produced, while the activity and localization of these transporters dictate its ultimate fate—be it systemic circulation and renal clearance or direct biliary/intestinal excretion.

In Silico Modeling Approaches for Glucuronide Disposition

In silico modeling has become an indispensable tool in modern drug development for predicting the pharmacokinetic properties of drugs and their metabolites, including glucuronides. These computational approaches offer a cost-effective and high-throughput means to estimate dispositional characteristics before or during preclinical studies.

Physiologically based pharmacokinetic (PBPK) modeling is a mechanistic approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound within a virtual animal or human system. These models integrate compound-specific in vitro data (e.g., metabolic rates, transporter kinetics) with system-specific physiological data (e.g., organ volumes, blood flow rates) to predict concentration-time profiles in various tissues.

For metabolites like this compound, PBPK models can be constructed to predict in vivo exposure based on in vitro metabolism data. The process typically involves developing a model for the parent drug (midazolam) first and then extending it to its primary and secondary metabolites. Intrinsic clearance values for the formation of 4-hydroxymidazolam by cytochrome P450 enzymes and its subsequent glucuronidation by UGT1A4, determined from in vitro systems like liver microsomes, serve as key inputs.

These non-clinical PBPK models are valuable for several reasons:

Predicting Metabolite Exposure: They can predict the area under the curve (AUC) and maximum concentration (Cmax) of this compound in preclinical species.

Mechanistic Insights: PBPK models help elucidate the relative importance of different clearance pathways (e.g., hepatic vs. renal) and the impact of transporters on the metabolite's disposition.

Species Scaling: They can be used to explore pharmacokinetic differences between preclinical species (e.g., rat, monkey) and to inform human dose predictions, although this requires careful consideration of species-specific enzyme and transporter activities.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties. For glucuronidation, QSAR models are developed to predict whether a compound is a substrate for a specific UGT isoform.

For 4-hydroxymidazolam, the relevant enzyme is UGT1A4. QSAR studies on UGT1A4 substrates have identified key molecular descriptors that govern binding and catalytic activity. These models often highlight the importance of:

Lipophilicity (logP): Substrate hydrophobicity is a critical factor for interaction with the UGT active site, which is located within the microsomal membrane.

Electronic Properties (pKa): The availability of lone-pair electrons on the substrate is important for the nucleophilic attack that initiates the conjugation reaction.

Structural Features: 3D-QSAR and pharmacophore models have identified specific spatial arrangements of features, such as hydrophobic regions and the glucuronidation site itself, that are favorable for UGT1A4 binding.

By analyzing the structure of 4-hydroxymidazolam, these models can predict its likelihood of being a UGT1A4 substrate and can be used more broadly to screen new chemical entities for potential glucuronidation.

More advanced computational techniques, including rule-based systems and machine learning, are increasingly being applied to predict drug metabolism and disposition.

Rule-Based Systems: These expert systems use a set of predefined rules based on known metabolic pathways to predict the site of metabolism on a new molecule. For glucuronidation, these rules would incorporate knowledge of typical functional groups (hydroxyls, amines, carboxylic acids) that undergo conjugation.

Machine Learning: Machine learning algorithms can be trained on large datasets of known UGT substrates and non-substrates to build predictive models. These models can learn complex, non-linear relationships between a molecule's features (descriptors) and its metabolic fate. Applications relevant to glucuronide disposition include:

Substrate Classification: Predicting whether a compound is a substrate for UGT1A4 or for transporters like BCRP and MRPs.

Site of Metabolism Prediction: Identifying the specific atom within a molecule most likely to be glucuronidated.

Transporter Interaction Prediction: Classifying compounds as substrates or inhibitors of key efflux and uptake transporters that handle glucuronide conjugates.

These in silico tools provide a powerful framework for anticipating the metabolic and dispositional profile of this compound and other metabolites early in the research and development process.

Comparative Pharmacokinetic Studies in Animal Models (mechanistic understanding, not clinical translation)

Animal models, particularly rats and non-human primates like the cynomolgus monkey, are essential for investigating the fundamental mechanisms of metabolite disposition. These studies provide critical in vivo context to in vitro findings, although direct extrapolation of pharmacokinetic parameters to humans must be done with caution. Research in this area focuses on understanding the processes of metabolism and transport rather than direct clinical translation.

Significant species-specific differences exist in the metabolism and disposition of midazolam and its metabolites. These differences are largely attributable to variations in the expression and activity of metabolic enzymes (CYP3A and UGTs) and transporters in the intestine and liver.

Studies have revealed that the oral bioavailability of the parent drug, midazolam, is markedly different across species, which directly impacts the amount of metabolites, including this compound, that are formed and subsequently disposed of. In cynomolgus monkeys and rats, the oral bioavailability of midazolam is minimal, reported as low as 2.1% and 1.1%, respectively nih.gov. This is in stark contrast to humans, where bioavailability is significantly higher.

The primary reason for this low bioavailability in monkeys is an exceptionally high intestinal first-pass metabolism nih.govnih.gov. In vitro studies using intestinal tissues have shown that the mucosal extraction ratio in monkeys is very high (approaching 0.97 in the upper small intestine), while it is near zero in rats nih.gov. This indicates that in monkeys, most of the orally administered midazolam is metabolized into hydroxylated metabolites within the intestinal wall before it can reach the portal circulation. Consequently, the profile of metabolites entering the liver and systemic circulation, and their subsequent glucuronidation and disposition, is fundamentally different in monkeys compared to other species.

In rats, studies have also shown dose-dependent pharmacokinetics, where a disproportionate increase in the AUC of midazolam and a significant decrease in the exposure of its metabolites were observed at higher doses nih.gov. This suggests saturation of the first-pass metabolic pathways, which would alter the formation rate of 4-hydroxymidazolam and its glucuronide conjugate.

While specific pharmacokinetic parameters for this compound are not widely available across different species, the data on the parent drug's disposition clearly indicate that the contribution of intestinal and hepatic metabolism varies greatly. This highlights the mechanistic differences in how these animal models handle the compound, which is a critical consideration when using them to understand human drug metabolism.

| Species | Oral Bioavailability (F) | Primary Reason for Bioavailability Limit | Reference |

|---|---|---|---|

| Cynomolgus Monkey | ~2% | High intestinal first-pass metabolism | nih.govnih.gov |

| Rat | ~1% | High first-pass metabolism (hepatic and potentially intestinal) | nih.gov |

| Human | 24% - 46% | Significant hepatic first-pass metabolism | nih.gov |

Utility of Animal Models for Elucidating Fundamental Disposition Mechanisms

Animal models are indispensable tools in pharmacokinetic research, offering a means to investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in a living system. While in vitro and in silico methods provide valuable preliminary data, in vivo studies in animals are crucial for understanding the complex interplay of physiological processes that determine the ultimate fate of a compound. This is particularly true for metabolites like this compound, where its formation and subsequent disposition are dependent on the metabolic activity of the parent compound, midazolam.

Research into the disposition of this compound in animal models is often conducted as part of broader studies on the metabolism of midazolam. These studies are essential for characterizing the metabolic pathways and identifying potential species differences in drug handling, which can have implications for the extrapolation of preclinical safety and efficacy data to humans.

Detailed pharmacokinetic data specifically for this compound in animal models is not extensively reported in publicly available literature. The focus of many preclinical studies has been on the parent drug, midazolam, and its primary, pharmacologically active metabolite, 1-hydroxymidazolam. However, some studies provide insights into the formation and clearance of 4-hydroxymidazolam and, by extension, its glucuronidated conjugate.

For instance, a pharmacokinetic study of midazolam in dogs following intravenous and intramuscular administration did not detect the 1-hydroxy and 4-hydroxy metabolites in plasma samples. The researchers attributed this to the rapid elimination of these hydroxylated metabolites through hepatic glucuronidation. This finding suggests that in dogs, the glucuronidation of 4-hydroxymidazolam is an efficient and rapid process, leading to the formation of this compound, which is then presumably cleared from the body. The absence of the parent metabolite in plasma underscores the importance of the glucuronidation pathway in the disposition of 4-hydroxymidazolam in this species.

While direct quantitative data from animal studies on the excretion of this compound is scarce, human data provides some context. In humans, the glucuronide conjugates of 4-hydroxymidazolam and 1,4-dihydroxymidazolam together account for approximately 4-6% of an administered midazolam dose recovered in the urine. This indicates that the pathway leading to the formation of this compound is a minor one in humans compared to the 1-hydroxymidazolam glucuronide pathway, which can account for at least 70% of the dose. It is plausible that a similar minor role for the 4-hydroxymidazolam glucuronidation pathway exists in common preclinical animal models, although species-specific differences in metabolism can be significant.

The utility of animal models is further highlighted in radiolabeled mass balance studies. These studies, which involve administering a radiolabeled version of the parent drug, are considered the gold standard for determining the complete disposition of a compound, as they allow for the tracking and quantification of all drug-related material, including all metabolites, in excreta and tissues. A radiolabeled study with midazolam in an animal species would provide the most definitive data on the quantitative importance of the this compound pathway and its routes and rates of excretion.

The following table summarizes the key findings from animal model research relevant to the disposition of this compound.

| Animal Model | Key Findings | Implications for this compound Disposition |

| Dog | Following midazolam administration, 4-hydroxymidazolam was not detected in plasma. | This suggests rapid and efficient hepatic glucuronidation of 4-hydroxymidazolam to form this compound, which is then cleared. The glucuronidation step is likely a key determinant of the elimination of the 4-hydroxy metabolite. |

It is important to note that the enzyme responsible for the glucuronidation of 4-hydroxymidazolam has been identified as UGT1A4 in in vitro studies using human liver microsomes. While this provides a mechanistic basis for the formation of this compound, the specific UGT enzyme orthologs and their relative activities in different animal species would influence the rate and extent of its formation in vivo.

4 Hydroxymidazolam Glucuronide As a Research Probe and Tool in Drug Metabolism Studies

Application in In Vitro Enzyme Activity and Phenotyping Assays

The formation of 4-hydroxymidazolam (B1200804) glucuronide is a key reaction used in non-clinical laboratory settings to probe the function of specific drug-metabolizing enzymes.

Use as a Marker for UGT1A4 Activity

In vitro studies using human liver microsomes (HLMs) and recombinant UDP-glucuronosyltransferase (UGT) enzymes have definitively identified UGT1A4 as the specific enzyme responsible for the glucuronidation of 4-hydroxymidazolam. nih.govnih.gov When a panel of 12 different UGT isoforms was tested, only UGT1A4 was found to mediate this specific conjugation reaction. nih.gov This specificity makes the formation of 4-hydroxymidazolam glucuronide a reliable marker for UGT1A4 activity in phenotyping assays. nih.gov

Correlation analyses further support this. In studies using a panel of 25 different human liver microsomes, the rate of this compound formation showed a strong correlation with the known UGT1A4-mediated activity of lamotrigine (B1674446) glucuronidation. nih.gov This demonstrates that measuring the production of this compound can serve as a surrogate for assessing the metabolic capability of the UGT1A4 enzyme in a given biological sample.

Assessment of Enzyme Induction and Inhibition Effects (in vitro/animal models)

Because the formation of this compound is specifically catalyzed by UGT1A4, this reaction is a valuable tool for assessing how other compounds might inhibit or induce the activity of this enzyme. nih.gov For example, the compound hecogenin (B1673031), a known UGT1A4 inhibitor, potently inhibits the formation of N-glucuronides from midazolam metabolites, including 4-hydroxymidazolam. nih.govresearchgate.net

In vitro inhibition studies provide quantitative data on the potency of inhibitors. For instance, the inhibitory effects of various compounds on UGT1A4 can be determined by measuring the decrease in the rate of this compound formation. This is a standard method for screening new drug candidates for their potential to cause drug-drug interactions via UGT1A4 inhibition. criver.com Conversely, an increase in the formation of this metabolite after pre-treatment with a compound could indicate enzyme induction.

Contribution to Drug-Drug Interaction Research (Mechanistic, In Vitro/Animal Focus)

The specificity of the UGT1A4-catalyzed formation of this compound is instrumental in mechanistic studies of drug-drug interactions (DDIs). clinpgx.org Midazolam is primarily metabolized by the cytochrome P450 enzyme CYP3A4. clinpgx.orgresearchgate.net When CYP3A4 is inhibited by another drug, the metabolism of midazolam shifts, and alternative pathways, such as direct glucuronidation by UGT1A4, can become more significant. nih.govnih.gov

By using an in vitro model with human hepatocytes, researchers have demonstrated that in the presence of a potent CYP3A4 inhibitor like ketoconazole, the direct N-glucuronidation of midazolam increases. clinpgx.orgresearchgate.netresearchgate.net This metabolic shift can partly compensate for the reduced clearance from CYP3A4 inhibition, which could lead to an underestimation of the DDI's magnitude if only the primary pathway is considered. clinpgx.orgresearchgate.net Pharmacokinetic modeling further illustrates that the role of UGT1A4 in midazolam clearance is enhanced under conditions of CYP3A inhibition. nih.govnih.gov Therefore, monitoring the formation of glucuronide metabolites, including those from 4-hydroxymidazolam, provides a more complete picture of the mechanistic basis for a DDI.

Below is a table summarizing kinetic parameters for UGT1A4-mediated glucuronidation, highlighting its role in metabolism.

| Parameter | Substrate | Enzyme Source | Value |

| Km | Midazolam | Recombinant UGT1A4 | 29.9 +/- 2.4 µM |

| Vmax | Midazolam | Recombinant UGT1A4 | 659.6 +/- 19.0 pmol/min/mg |

| Km | Midazolam | Human Liver Microsomes | 46 µM |

| Vmax | Midazolam | Human Liver Microsomes | 445 pmol/min/mg |

Data sourced from studies on midazolam N-glucuronidation. nih.govclinpgx.org

Role in Understanding Glucuronidation Pathway Regulation and Variability (non-clinical context)

Studying the formation of this compound contributes to the broader understanding of the regulation and variability of the UGT1A4 enzyme. nih.gov Glucuronidation is a major pathway for drug elimination, and significant interindividual variability in this process can affect drug efficacy and toxicity. nih.gov

Genetic factors play a crucial role in this variability. Research has identified numerous genetic polymorphisms in the UGT1A4 gene that can alter enzyme activity. nih.govgenesight.com For example, specific single nucleotide polymorphisms (SNPs) like P24T and L48V in the UGT1A4 gene have been shown to result in reduced glucuronidation activity in vitro. researchgate.net By using 4-hydroxymidazolam as a probe substrate in non-clinical studies with liver tissues or recombinant enzymes expressing these genetic variants, researchers can quantify the functional impact of these polymorphisms. This helps to establish phenotype-genotype correlations for UGT1A4, explaining why some individuals may metabolize UGT1A4 substrates differently than others. nih.govnih.gov Such studies are foundational for understanding the genetic basis of interindividual differences in drug metabolism. researchgate.net

Emerging Research Paradigms and Methodological Innovations in 4 Hydroxymidazolam Glucuronide Research

Advancements in Metabolomics for Comprehensive Glucuronide Profiling

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has become an indispensable tool for characterizing drug metabolites, including glucuronides. Recent advancements in this field are enabling a more holistic and detailed view of the glucuronidation of 4-hydroxymidazolam (B1200804).

Untargeted and Targeted Metabolomics Approaches

Both untargeted and targeted metabolomics strategies are being employed to investigate 4-hydroxymidazolam glucuronide. Untargeted metabolomics aims to capture a broad snapshot of all measurable metabolites in a biological sample, which can lead to the discovery of novel or unexpected metabolic pathways. This hypothesis-generating approach is particularly useful for identifying the full spectrum of midazolam metabolites, including various glucuronide conjugates, in complex biological matrices like plasma and urine.

High-Resolution Mass Spectrometry and NMR in Metabolomics Workflows

The combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is central to modern metabolomics workflows for the definitive identification and structural elucidation of drug metabolites.